4-[2-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine
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Description
4-[2-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine is a useful research compound. Its molecular formula is C20H26N8O and its molecular weight is 394.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.22295748 g/mol and the complexity rating of the compound is 539. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Related compounds such as pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications . They have been used in the study of intracellular processes, chemosensors, and the progress of organic materials .
Mode of Action
It’s known that the compound’s photophysical properties can be tuned, and electron-donating groups (edgs) at position 7 on the fused ring improve both the absorption and emission behaviors .
Biochemical Pathways
Related compounds have been used in a variety of applications, ranging from ionic or molecular sensing to bioimaging applications .
Pharmacokinetics
Related compounds have been synthesized using simpler and greener synthetic methodologies . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .
Result of Action
Related compounds have been identified as strategic compounds for optical applications due to their tunable photophysical properties .
Action Environment
Related compounds have shown good solid-state emission intensities, suggesting that they can be designed as solid-state emitters by proper structural selection .
Biochemical Analysis
Biochemical Properties
Structurally related pyrazines have been found to interact with various enzymes, proteins, and other biomolecules . For instance, imidazo[1,2-a]pyrazine-8-carboxylates, which share a similar pyrazine core, have been used as substrates for the preparation of compounds exhibiting the properties of inhibitors of phosphoinositide-3 kinase, p-38 kinase, matrix metalloproteases, as well as modulators of sirtuins .
Cellular Effects
Related compounds have been found to modulate the integrated stress pathway, playing an important role in the treatment of inflammatory, musculoskeletal, metabolic, and oncological diseases .
Molecular Mechanism
It is likely to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other compounds with a pyrazine core .
Properties
IUPAC Name |
4-[2-methyl-6-[4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N8O/c1-15-13-17-20(21-3-4-28(17)24-15)27-7-5-25(6-8-27)18-14-19(23-16(2)22-18)26-9-11-29-12-10-26/h3-4,13-14H,5-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCUKTJLZYIWDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=CC(=NC(=N4)C)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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